molecular formula C25H24N2O4 B5189600 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide

Cat. No.: B5189600
M. Wt: 416.5 g/mol
InChI Key: CMLLYHGVUSAHHJ-UHFFFAOYSA-N
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is a complex organic compound that features a benzoxazole core. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxyl, propoxy, and benzamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. Subsequent steps involve the introduction of the dimethyl groups and the hydroxyl group on the phenyl ring. The final step includes the coupling of the benzoxazole derivative with 4-propoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoxazole derivatives with ketone or aldehyde functional groups.

    Reduction: Formation of benzoxazole derivatives with amine functional groups.

    Substitution: Formation of benzoxazole derivatives with various alkyl or aryl groups replacing the propoxy group.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyl and propoxy groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide
  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Uniqueness

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is unique due to the presence of the propoxy group, which enhances its solubility and bioavailability. The combination of the benzoxazole core with the hydroxyl and propoxy groups provides a distinct chemical profile that may offer advantages in specific applications, such as increased binding affinity and specificity in biological systems.

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-4-11-30-19-8-5-17(6-9-19)24(29)26-18-7-10-20(22(28)14-18)25-27-21-12-15(2)16(3)13-23(21)31-25/h5-10,12-14,28H,4,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLLYHGVUSAHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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